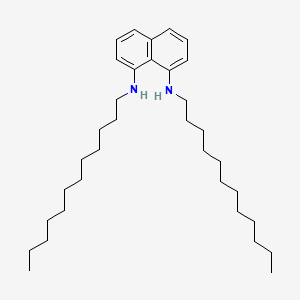
1,8-Naphthalenediamine, N,N'-didodecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthalenediamine, N,N’-didodecyl- is a chemical compound that belongs to the class of organic compounds known as naphthalenediamines. These compounds are characterized by the presence of two amino groups attached to a naphthalene ring. The specific structure of 1,8-Naphthalenediamine, N,N’-didodecyl- includes long dodecyl chains attached to the nitrogen atoms, which can significantly influence its chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthalenediamine, N,N’-didodecyl- typically involves the reaction of 1,8-naphthalenediamine with dodecyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,8-Naphthalenediamine, N,N’-didodecyl- may involve large-scale batch or continuous processes. The use of efficient mixing and temperature control systems is crucial to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities and obtain a high-purity final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthalenediamine, N,N’-didodecyl- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents, such as alkyl halides, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Naphthalenediamine, N,N’-didodecyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving amine groups.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,8-Naphthalenediamine, N,N’-didodecyl- involves its interaction with various molecular targets and pathways. The long dodecyl chains can influence the compound’s solubility and membrane permeability, allowing it to interact with lipid bilayers and proteins. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthalenediamine: The parent compound without the dodecyl chains.
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-: A derivative with methyl groups instead of dodecyl chains.
1,8-Diaminonaphthalene: Another similar compound with different substituents.
Uniqueness
1,8-Naphthalenediamine, N,N’-didodecyl- is unique due to the presence of long dodecyl chains, which can significantly alter its chemical properties and applications compared to other naphthalenediamine derivatives. These long chains can enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments and interactions with lipid membranes.
Eigenschaften
CAS-Nummer |
98296-14-1 |
|---|---|
Molekularformel |
C34H58N2 |
Molekulargewicht |
494.8 g/mol |
IUPAC-Name |
1-N,8-N-didodecylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C34H58N2/c1-3-5-7-9-11-13-15-17-19-21-29-35-32-27-23-25-31-26-24-28-33(34(31)32)36-30-22-20-18-16-14-12-10-8-6-4-2/h23-28,35-36H,3-22,29-30H2,1-2H3 |
InChI-Schlüssel |
GTDYIUNVXOVEFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC1=CC=CC2=C1C(=CC=C2)NCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


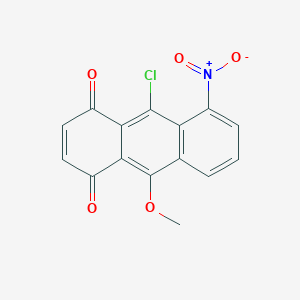

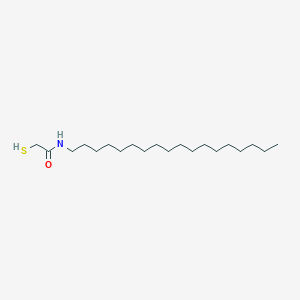
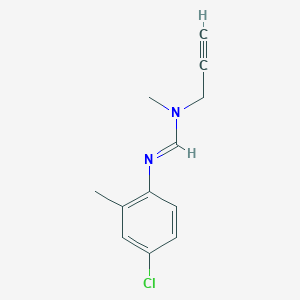
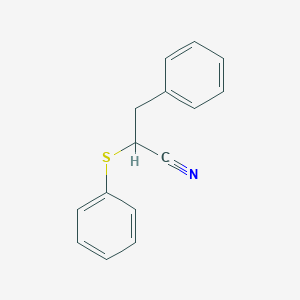


![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)
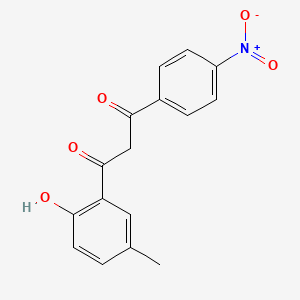
![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)

